molecular formula C22H21N3O7S B3576016 N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3576016
M. Wt: 471.5 g/mol
InChI Key: SGSXNMLCCOQWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide” is a complex organic molecule. It contains a 2,5-dimethoxyphenyl group, a nitrophenylsulfonyl group, and a phenylglycinamide group. These groups are common in many organic compounds and can confer various properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to give the compound its unique properties. The exact structure could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group could undergo reduction reactions, the sulfonyl group could participate in substitution reactions, and the amide group could undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties like solubility, melting point, boiling point, and reactivity could be influenced by the functional groups present in the molecule .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has medicinal properties, it could be further developed as a drug. If it has unique physical or chemical properties, it could be used in materials science or other fields .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-31-17-12-13-20(32-2)18(14-17)23-22(26)15-24(16-8-4-3-5-9-16)33(29,30)21-11-7-6-10-19(21)25(27)28/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXNMLCCOQWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,5-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.